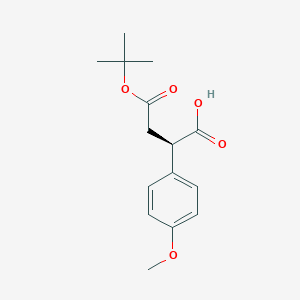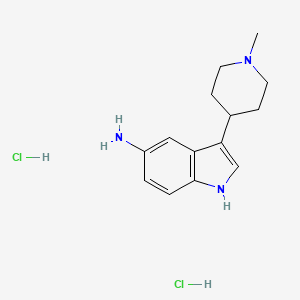
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes an indole core and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, such as the 5-HT6 receptor, which plays a role in cognitive function. By antagonizing this receptor, the compound can potentially enhance cognitive abilities and improve memory .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpiperidin-4-yl)-1H-indole: Shares a similar structure but lacks the amine group.
1-(1-Methylpiperidin-4-yl)piperazine: Contains a piperazine ring instead of an indole core.
N-arylsulfonyl tryptamine: Another compound with an indole core but different substituents.
Uniqueness
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is unique due to its specific combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor sets it apart from other similar compounds, making it a valuable candidate for research in cognitive enhancement and neurological therapies .
Properties
Molecular Formula |
C14H21Cl2N3 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14;;/h2-3,8-10,16H,4-7,15H2,1H3;2*1H |
InChI Key |
NVPQXCCIINIGOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



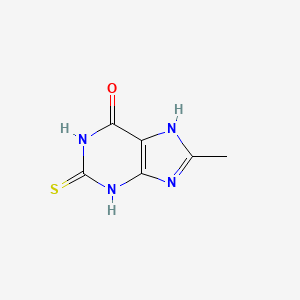



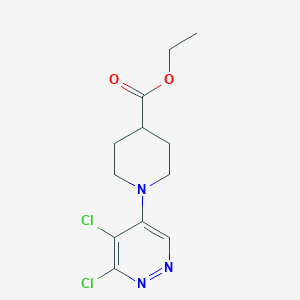
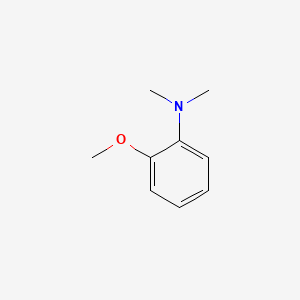
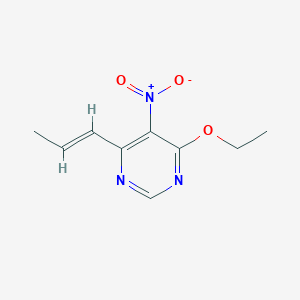
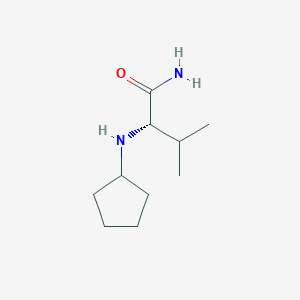
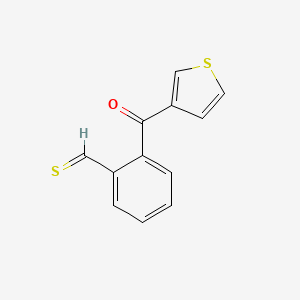

![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
